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Compound of Interest

Compound Name:
2-Chloro-6-

(methylsulfanyl)benzamide

CAS No.: 1254289-46-7

Cat. No.: B1491776

Get Quote

Executive Summary & Compound Identity
2-Chloro-6-(methylsulfanyl)benzamide represents a specialized "ortho-twisted" benzamide

scaffold.[1] Unlike planar benzamides, the 2,6-disubstitution pattern forces the amide bond out

of planarity with the phenyl ring, creating a distinct 3D vector critical for targeting specific

hydrophobic pockets in enzymes (e.g., kinases, hydrolases) and receptors (GPCRs).[1]

This guide assesses its selectivity profile by comparing it against structural isosteres and

establishing protocols to validate its utility as a specific inhibitor versus a promiscuous binder.

[1]
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Feature Specification

Compound Name 2-Chloro-6-(methylsulfanyl)benzamide

CAS Number 1254289-46-7

Molecular Formula C₈H₈ClNOS

Key Pharmacophore
Twisted Amide (Donor-Acceptor) + Lipophilic

Thioether

Primary Utility
Fragment Hit (FBDD), Agrochemical

Intermediate, Kinase/Enzyme Probe

Mechanism of Action & Structural Causality
To assess selectivity, one must understand the source of binding affinity.[1] This compound

relies on Atropisomerism-driven Selectivity.[1]

The "Ortho-Effect" Mechanism
The bulky Chlorine (at C2) and Methylsulfanyl (at C6) groups exert significant steric pressure

on the amide moiety.[1]

Consequence: The amide cannot adopt a planar conformation.[1] It is locked in a

perpendicular or twisted orientation relative to the benzene ring.[1]

Selectivity Gain: Many promiscuous binders (PAINS) rely on flat, intercalating structures.[1]

By enforcing a twist, 2-Chloro-6-(methylsulfanyl)benzamide excludes itself from flat

binding sites, inherently improving selectivity for structured protein pockets (e.g., ATP-binding

clefts).[1]

The Methylsulfanyl (-SMe) Liability
The -SMe group acts as a "soft" nucleophile and a metabolic handle.[1]

Binding: Provides strong van der Waals interactions (lipophilic contact).[1]

Liability: Susceptible to rapid S-oxidation by FMOs and CYPs to sulfoxide (-S=O) and

sulfone (-SO₂), dramatically altering polarity and selectivity in vivo.[1]
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Comparative Performance Analysis
This section compares the product against standard alternatives used in Structure-Activity

Relationship (SAR) studies.

Table 1: Structural & Functional Comparison

Feature
2-Chloro-6-

(methylsulfanyl)benz

amide (Subject)

2,6-

Dichlorobenzamide

(Alternative A)

2-Chloro-6-

fluorobenzamide

(Alternative B)[1]

Steric Bulk (Ortho)
High (Cl + SMe).[1]

Max twist.

High (Cl + Cl).[1]

Symmetric twist.

Medium (Cl + F).[1][2]

[3] Moderate twist.

Electronic Nature

Electron Donating (-

SMe) + Withdrawing (-

Cl).[1]

Strongly Withdrawing

(2x -Cl).[1]

Withdrawing (-F, -Cl).

[1]

Metabolic Stability

Low.[1] S-oxidation

risk

(Sulfoxide/Sulfone).[1]

High. Resistant to

oxidation.[1]

High. Metabolic

blocker.[1]

Lipophilicity (cLogP) ~1.8 (Moderate).[1] ~1.6. ~1.2 (Lower).[1]

Selectivity Risk

Moderate.[1] S-

oxidation changes

target profile.[1]

Low. Stable, but may

bind generic

hydrophobic pockets.

[1]

High. Small size may

lead to off-target

binding.[1]

Key Insight for Researchers
Choose the Subject Compound when targeting a pocket requiring a bulky, electron-rich

handle (e.g., a hydrophobic back-pocket in a kinase).[1]

Choose Alternative A (Dichloro) if metabolic stability is the primary bottleneck.[1]

Choose Alternative B (Fluoro) if the binding pocket is sterically restricted (smaller volume).[1]
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To validate the selectivity of 2-Chloro-6-(methylsulfanyl)benzamide, you must distinguish

specific binding from non-specific aggregation or redox cycling.[1]

Protocol A: Surface Plasmon Resonance (SPR) "Clean
Binder" Assay
Purpose: To confirm 1:1 binding stoichiometry and rule out promiscuous aggregation.[1]

Immobilization: Immobilize the target protein (e.g., Kinase domain) on a CM5 sensor chip via

amine coupling.[1] Reference channel: BSA or unreacted dextran.[1]

Solubility Check: Dissolve compound in 100% DMSO (10 mM stock). Dilute to assay buffer

(PBS-P+, 1% DMSO).[1] Note: Ensure no precipitation at >100 µM due to lipophilic -SMe

group.[1]

Injection Series: Inject 2-fold dilution series (0.78 µM to 100 µM). Flow rate: 30 µL/min.[1]

Analysis:

Pass Criteria: Square-wave binding curves (fast on/off), Rmax within 80-120% of

theoretical max.

Fail Criteria (Promiscuous): Super-stoichiometric binding (Rmax >> theoretical), slow

dissociation (aggregation), or non-saturating isotherms.[1]

Protocol B: Thiol-Reactivity Counter-Screen (ALARM
NMR)
Purpose: To ensure the -Cl or -SMe groups are not reacting covalently with protein cysteines

(false positive).[1]

Reagent: La protein (antigen) or a synthetic peptide containing a reactive Cysteine.[1]

Incubation: Incubate 250 µM compound with 10 µM La protein in PBS (D₂O) for 24 hours at

37°C.

Readout: ¹H-NMR or HSQC.
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Assessment: Look for chemical shift perturbations in the protein spectrum or disappearance

of the compound peaks.[1]

Result: The 2-Cl is generally stable on a benzamide, but the -SMe can be displaced or

oxidized.[1] Any covalent adduct formation flags the compound as a Pan-Assay

Interference Compound (PAINS).[1]

Visualization of Selectivity Logic
The following diagram illustrates the decision tree for assessing the selectivity of this scaffold,

highlighting the critical role of the "Ortho-Twist" and Metabolic liability.

Compound: 2-Chloro-6-(methylsulfanyl)benzamide

Structural Analysis:
Ortho-Substitution (Cl, SMe)

Effect: Ortho-Twist
(Non-Planar Amide)

Effect: Thioether Moiety
(Lipophilic/Redox Active)

Selectivity Outcome:
Excludes Flat Intercalators

Positive Selection

Liability Risk:
S-Oxidation (Metabolic Switch)

Negative Selection

Assay: SPR Binding
(Check Stoichiometry)

Validate

Assay: Microsomal Stability
(Check Sulfoxide Formation)

Validate

Click to download full resolution via product page

Figure 1: Selectivity assessment workflow. The ortho-twist drives specificity, while the -SMe

group dictates metabolic profiling requirements.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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